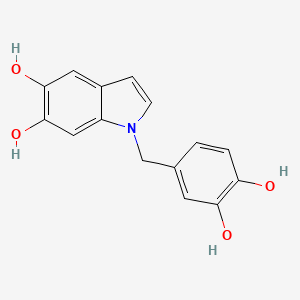
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is a compound that features both indole and catechol moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol typically involves the condensation of 3,4-dihydroxybenzaldehyde with indole derivatives under specific reaction conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity levels required for pharmaceutical applications.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones from oxidation, reduced indole derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.
科学的研究の応用
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzylamine: Shares the catechol moiety but lacks the indole ring.
5,6-Dihydroxyindole: Contains the indole ring but lacks the catechol moiety.
1-(3,4-Dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with an additional ketone group.
Uniqueness
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is unique due to the presence of both the indole and catechol moieties, allowing it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
特性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
1-[(3,4-dihydroxyphenyl)methyl]indole-5,6-diol |
InChI |
InChI=1S/C15H13NO4/c17-12-2-1-9(5-13(12)18)8-16-4-3-10-6-14(19)15(20)7-11(10)16/h1-7,17-20H,8H2 |
InChIキー |
NSMXEBWEZHORIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=CC3=CC(=C(C=C32)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


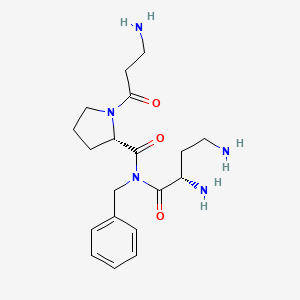
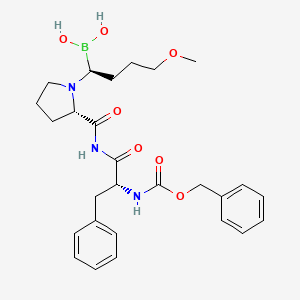
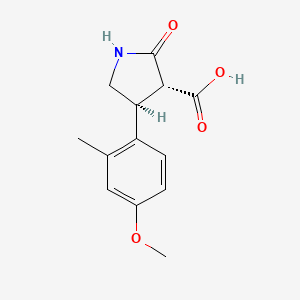
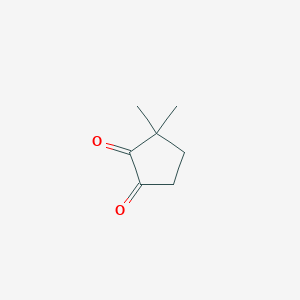

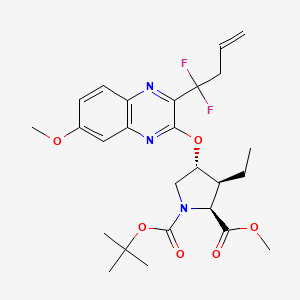
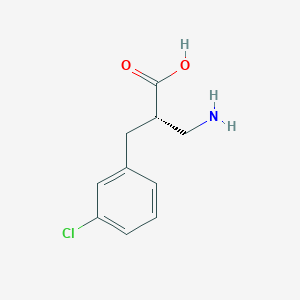
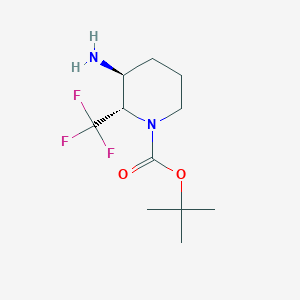
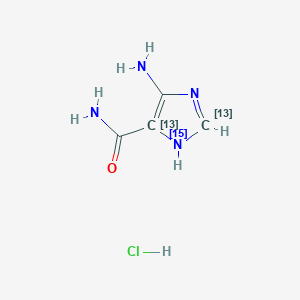
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
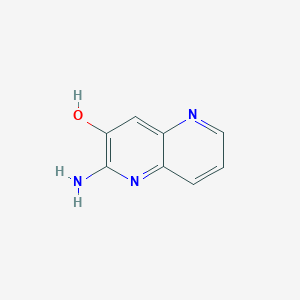
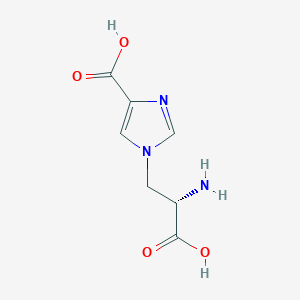
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
